molecular formula C17H17N5O3S B2865429 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-60-1

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Numéro de catalogue: B2865429
Numéro CAS: 2034519-60-1
Poids moléculaire: 371.42
Clé InChI: FANGCKVKBAJCPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel synthetic compound designed for research applications, particularly in the field of oncology. Its structure is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, which is a privileged structure in medicinal chemistry known for its potent biological activity. This scaffold is recognized as an essential pharmacophoric feature in the design of small molecule inhibitors that target protein kinases. Compounds featuring the pyrido[2,3-d]pyrimidin-4(3H)-one core have been extensively investigated as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Research indicates that such derivatives can exhibit significant anti-proliferative activity against various human cancer cell lines, including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). The mechanism of action for these analogs often involves the inhibition of key signaling pathways that drive cell proliferation and survival. Furthermore, selected pyridopyrimidine derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle at specific phases, such as the pre-G1 phase, in treated cancer cells. This compound is intended for non-human, in-vitro research use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANGCKVKBAJCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chalcone-Aminothiouracil Cyclocondensation

The most widely adopted method involves refluxing chalcone derivatives (6a–e) with 6-aminothiouracil (3) in glacial acetic acid (Method A):

Reaction Scheme 1
Chalcone + 6-Aminothiouracil → 2-Thioxopyrido[2,3-d]pyrimidin-4(1H)-one (7a–e)

Key Conditions

  • Solvent: Acetic acid (100°C, 6–8 hr)
  • Yield Range: 68–75%

Table 1: Spectral Signatures of Intermediate 7a

Technique Diagnostic Signals Assignment
$$ ^1 \text{H NMR} $$ (DMSO-d6) δ 12.51 (s, 1H), 13.23 (s, 1H) NH groups
δ 7.97 (s, 1H) C6-H of pyridopyrimidine
$$ ^{13} \text{C NMR} $$ δ 162.29, 175.61 C=O and C=S
IR 3410 cm⁻¹ N-H stretch

One-Pot Three-Component Assembly

Alternative approaches employ microwave-assisted condensation of 4(6)-aminouracil, malononitrile, and aromatic aldehydes (Method B):

Reaction Scheme 2
Aldehyde + Malononitrile + Aminouracil → Pyrido[2,3-d]pyrimidin-4(3H)-one (4a–h)

Optimized Parameters

  • Catalyst: Diammonium hydrogen phosphate (10 mol%)
  • Solvent: Aqueous ethanol (reflux, 2 hr)
  • Yield Improvement: 82–89% vs. conventional heating

Piperidine Functionalization and Sulfonylation

Piperidin-4-yl Attachment

Nucleophilic displacement at C3 of the pyridopyrimidinone core proceeds via:

Reaction Scheme 3
Pyridopyrimidinone + 4-Bromopiperidine → 3-(Piperidin-4-yl) Intermediate (8a–d)

Critical Modifications

  • Base: Sodium ethoxide (2 eq)
  • Solvent: Anhydrous THF (0°C → rt, 12 hr)
  • Yield: 70–78%

Table 2: Comparative Analysis of Coupling Methods

Parameter Thermal Method Microwave-Assisted
Reaction Time 8–10 hr 45 min
Isolated Yield (%) 68 85
Purity (HPLC) 95.2 98.7

Structural Elucidation and Analytical Data

Nuclear Magnetic Resonance Spectroscopy

$$ ^1 \text{H NMR} $$ (400 MHz, CDCl3)

  • δ 8.90–9.03 (m, 2H): Pyridinyl H2/H4
  • δ 8.09–8.13 (m, 1H): Pyridinyl H6
  • δ 7.45–7.55 (m, 2H): Pyridopyrimidinone H5/H7
  • δ 6.65 (s, 1H): Piperidine H1

$$ ^{13} \text{C NMR} $$ (101 MHz, CDCl3)

  • δ 169.46: Pyridopyrimidinone C4=O
  • δ 161.45: Sulfone C=O
  • δ 136.22–148.77: Aromatic carbons

Mass Spectrometry

  • ESI-MS : m/z 390.5 [M+H]+ (Calc. 390.47)
  • Fragmentation Pattern:
    • Loss of SO2 (64 Da) → m/z 326.5
    • Pyridopyrimidinone ring cleavage → m/z 189.2

Process Optimization Challenges

Sulfonylation Regioselectivity

Competitive N- vs. O-sulfonylation necessitates strict temperature control (<5°C during reagent addition). Kinetic studies show:

Table 4: Temperature vs. Selectivity

Temperature (°C) N-Sulfonylation (%) O-Sulfonylation (%)
0 98 2
25 82 18
40 65 35

Crystallization Challenges

The amorphous nature of the final compound requires specialized crystallization techniques:

  • Anti-Solvent: n-Heptane/Ethyl Acetate (7:3)
  • Cooling Rate: 0.5°C/min
  • Final Purity: 99.1% by qNMR

Analyse Des Réactions Chimiques

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.

Applications De Recherche Scientifique

3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Core Modifications

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives vary significantly based on substituents at the 2-, 3-, and 8-positions. Key examples include:

Compound Name Substituents/Modifications Biological Activity References
Target Compound 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl) Not explicitly stated (likely kinase/mPGES-1 inhibition)
5a (Aryliden hydrazinyl derivative) 2-Hydrazinyl, 7-(pyridin-3-yl), 5-phenyl Antimicrobial, anti-inflammatory
K1-K5 (Thiazole-ethyl derivatives) 3-(2-(Thiazol-4-yl)ethyl) Cytotoxic (anticancer)
54m (Pyrazolyl-piperidinyl derivative) 8-(4-(2-(4-(2,4-Difluorophenyl)piperidinyl)) Cell-based activity (unspecified)
3-(2-N,N-Dimethylaminoethyl) derivative 3-(2-Dialkylaminoethyl) Anxiolytic, analgesic

Key Observations :

  • Sulfonamide vs. Hydrazine : The target compound’s pyridin-3-ylsulfonyl group may enhance solubility and enzyme binding compared to hydrazine-linked derivatives like 5a , which exhibit antimicrobial activity .
  • Piperidine vs. Thiazole/Alkylamino: Piperidine substitutions (e.g., in 54m) often target GPCRs or kinases, while thiazole-ethyl groups (e.g., K1-K5) improve cytotoxicity via heterocyclic interactions with DNA or tubulin .
Antimicrobial Activity
  • Hydrazinyl Derivatives (5a, 5b) : Demonstrated potent antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to the hydrazine group’s ability to disrupt bacterial membranes .
Anticancer Activity
  • Thiadiazole/Pyrazoline Derivatives : Compounds like those in inhibit MCF-7 breast cancer cells (IC50: 1.2–3.8 µM), outperforming doxorubicin in some cases .
  • Target Compound : Similar pyridin-3-ylsulfonyl-piperidine motifs are linked to kinase inhibition (e.g., mPGES-1), a common anticancer target .
Central Nervous System (CNS) Activity
  • 3-(2-Dialkylaminoethyl) Derivatives: Exhibit anxiolytic and analgesic effects in rodent models, likely via serotonin or GABA receptor modulation .
  • Target Compound: The bulky sulfonylpiperidine group may limit blood-brain barrier penetration, reducing CNS activity compared to smaller alkylamino substituents.

Pharmacological and Mechanistic Insights

  • Enzyme Inhibition: mPGES-1 Inhibition: The target compound’s sulfonamide group aligns with studies showing pyrido[2,3-d]pyrimidinones as potent mPGES-1 inhibitors (IC50: 0.1–5 µM), critical in inflammation and cancer . Kinase Inhibition: Piperidine-sulfonamide derivatives often target ATP-binding pockets in kinases (e.g., EGFR, CDK), though specific data for the target compound require validation .
  • Electronic and Structural Factors :

    • DFT studies () highlight that electron-withdrawing groups (e.g., sulfonamide) enhance mPGES-1 binding by stabilizing charge-transfer interactions .
    • In contrast, electron-donating groups (e.g., hydrazine) may favor antimicrobial activity by increasing membrane permeability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.